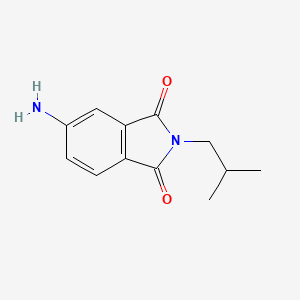
5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar isoindole-1,3-dione derivatives involves innovative methodologies, such as the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, which produces 2-substituted isoindole-1,3-diones in good yields. This method tolerates a variety of functional groups, showcasing the versatility of this synthetic approach (Worlikar & Larock, 2008).
Molecular Structure Analysis
Isoindole-1,3-dione derivatives exhibit interesting molecular structures. For instance, certain N-aminoimides have been shown to form noncentrosymmetric crystals with unique hydrogen bonding patterns. These structural features are indicative of the complex interactions that can occur in isoindole-1,3-diones, affecting their chemical behavior and properties (Struga et al., 2007).
Chemical Reactions and Properties
Isoindole-1,3-diones participate in a variety of chemical reactions. For example, amino-functionalized tetrahydroisoindole-1,3-dione derivatives have been efficiently synthesized through a three-component coupling reaction, highlighting the reactivity and potential for diversification in this compound class (Jacobi von Wangelin et al., 2001).
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Crystal Structure : The synthesis of tricyclic N-aminoimides similar to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione has been reported, highlighting their molecular and crystal structures. These compounds exhibit unique hydrogen bonding and electrostatic interactions due to their molecular architecture (Struga et al., 2007).
Chemical Synthesis and Reactions
- New Synthesis Methods : Research has developed new methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, which is structurally related to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione. These methods involve epoxidation and subsequent reactions with nucleophiles (Tan et al., 2016).
Pharmaceutical Research
- Antibacterial Properties : Studies have been conducted on the synthesis of alkoxy isoindole-1,3-diones and their antibacterial activity. These compounds, including derivatives of 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione, have been evaluated for potential chemotherapeutic properties (Ahmed et al., 2006).
Photoluminescent Properties
- Photoluminescent Properties : Amino-phthalimide derivatives, which are chemically related to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione, have been synthesized with a focus on their photoluminescent properties. These compounds show high fluorescence in the blue-green region (Tan et al., 2014).
Catalysis and Reduction Studies
- Palladium-Catalyzed Reductions : Research has explored the palladium-catalyzed formate reduction of isoindolines, closely related to 5-amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione. This study provides insights into the reactivity and reduction mechanisms of such compounds (Hou et al., 2007).
Propriétés
IUPAC Name |
5-amino-2-(2-methylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJKQKWZDKOARK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359152 |
Source


|
| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione | |
CAS RN |
305360-15-0 |
Source


|
| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

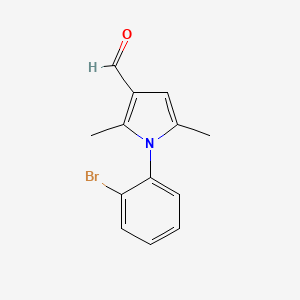
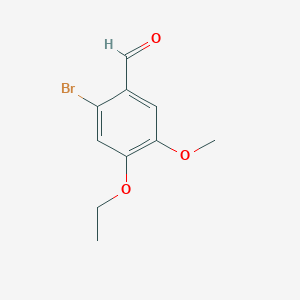
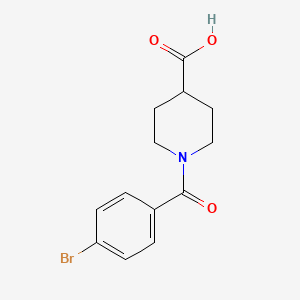
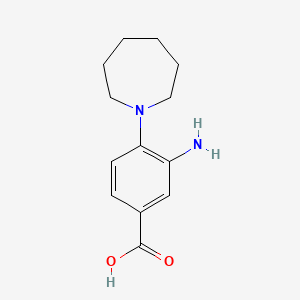
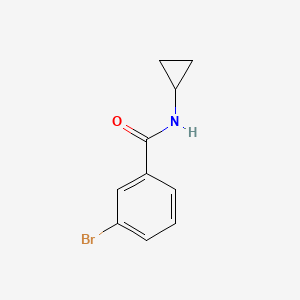
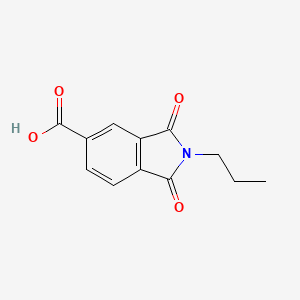
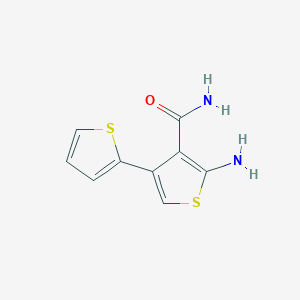
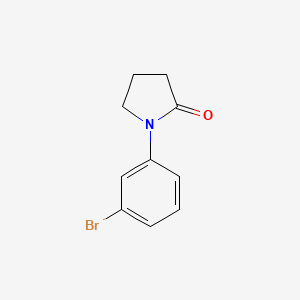
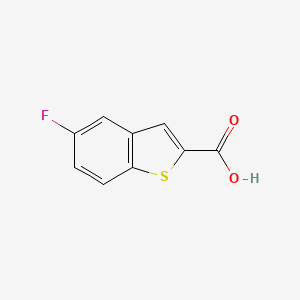
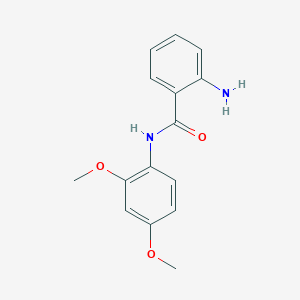
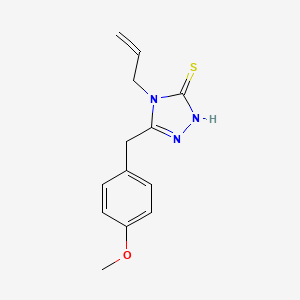
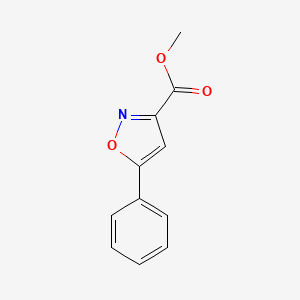
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)